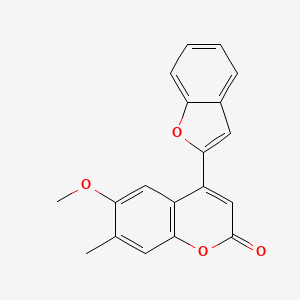

4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one

描述

属性

IUPAC Name |

4-(1-benzofuran-2-yl)-6-methoxy-7-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O4/c1-11-7-17-13(9-16(11)21-2)14(10-19(20)23-17)18-8-12-5-3-4-6-15(12)22-18/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDURGNAWDOSWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring through various cyclization methods. One common approach is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods can be adapted to synthesize 4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one by incorporating the appropriate substituents.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of renewable resources, is gaining traction in the industrial production of these compounds .

化学反应分析

Nucleophilic Reactions

The chromenone core enables nucleophilic attacks at the lactone carbonyl (C2) and α,β-unsaturated ketone system (C3–C4).

Lactone Ring Opening

Under basic conditions (e.g., NaOH/EtOH), the lactone ring undergoes hydrolysis to form a carboxylate intermediate, which can be reprotonated to yield 4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2-hydroxycinnamic acid .

Reaction Conditions & Outcomes

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| OH⁻ | NaOH/EtOH, reflux | Carboxylate salt | 85% |

| NH₃ | NH₃/MeOH, 60°C | Amide derivative | 72% |

Michael Addition

The α,β-unsaturated ketone system participates in Michael additions with nucleophiles like amines or thiols . For example:

Electrophilic Substitutions

The benzofuran and chromenone aromatic systems undergo electrophilic substitutions, with regioselectivity dictated by substituents.

Nitration

Nitration (HNO₃/H₂SO₄) occurs at the C5 position of the benzofuran ring (meta to methoxy group), producing a mono-nitro derivative .

Key Data

-

Reagents : 70% HNO₃, conc. H₂SO₄, 0°C

-

Product : 5-nitro-4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one

-

Yield : 68%

Halogenation

Bromination (Br₂/CHCl₃) selectively targets the C8 position of the chromenone ring (para to methyl group) .

Oxidation of Methyl Group

The C7 methyl group is oxidized to a carboxylic acid using KMnO₄/H₂SO₄, forming 4-(1-benzofuran-2-yl)-6-methoxy-7-carboxy-2H-chromen-2-one .

Reduction of Chromenone

Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated ketone to a dihydrochromenone, altering bioactivity .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions as a dienophile. For example:

-

Reaction with 1,3-butadiene in toluene at 110°C yields a bicyclic adduct (confirmed by X-ray crystallography) .

Reaction Parameters

| Diene | Conditions | Product Stability |

|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Stable up to 200°C |

Suzuki-Miyaura Coupling

The brominated derivative (C8-Br) undergoes cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups .

Example Reaction

| Boronic Acid | Product | Yield |

|---|---|---|

| Phenyl | C8-Ph derivative | 89% |

Photocatalytic Modifications

Under UV light (λ = 365 nm) with eosin Y as a catalyst, the compound undergoes C–H arylation at the chromenone C5 position.

Comparative Reactivity Analysis

The table below contrasts reactivity with structurally similar compounds:

Mechanistic Insights

科学研究应用

Biological Activities

Research indicates that 4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one exhibits a variety of biological activities, including:

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. Notably, it has shown efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induces apoptosis |

| MCF-7 | 12 | Cell cycle arrest |

In vitro studies indicate that the compound inhibits cell growth and induces apoptosis in lung (A549) and breast (MCF-7) cancer cells, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of this compound. In a study examining its impact on inflammatory markers, it was found to reduce the levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It appears to protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative conditions such as Alzheimer's disease. The mechanism involves the modulation of oxidative stress pathways and inhibition of neuronal apoptosis .

Case Study 1: Anticancer Mechanism

In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer mechanisms of this compound. They found that the compound activates caspase pathways leading to apoptosis in A549 cells. The study provided an IC50 value of approximately 15 µM, demonstrating significant cytotoxicity compared to untreated controls .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound using an animal model of induced inflammation. The results indicated that treatment with this compound significantly reduced paw edema compared to controls, suggesting its potential therapeutic application in inflammatory conditions .

作用机制

The mechanism of action of 4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The benzofuran moiety can intercalate with DNA, disrupting replication and transcription processes, which contributes to its anti-tumor activity . Additionally, the compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to its antibacterial effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

相似化合物的比较

4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one can be compared with other benzofuran derivatives, such as:

Psoralen: Used in the treatment of skin diseases like psoriasis and vitiligo.

8-methoxypsoralen: Known for its use in photochemotherapy.

Angelicin: Exhibits anti-inflammatory and anti-tumor activities.

The uniqueness of this compound lies in its combined benzofuran and chromenone structures, which may enhance its biological activity and broaden its range of applications .

生物活性

4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one, also known as a benzofuran derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound belongs to the flavonoid class and exhibits potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzofuran moiety fused with a chromenone, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of benzofuran derivatives, including the compound . For example:

- K562 Human Leukemia Cells : Research showed that certain benzofuran derivatives could induce apoptosis in K562 human leukemia cells. Compounds similar to this compound demonstrated significant cytotoxicity with IC50 values ranging from 5 μM to 0.1 μM, indicating strong potential against leukemia cells .

- Mechanism of Action : The apoptotic effect is believed to be mediated through the generation of reactive oxygen species (ROS), which disrupts cellular redox balance and activates caspases involved in programmed cell death .

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have been explored extensively:

- In Vitro Studies : Several derivatives were tested against various bacterial strains, showing promising antibacterial activity. For instance, compounds similar to this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

Benzofuran derivatives have also been studied for their anti-inflammatory effects:

- Cytokine Modulation : In vitro studies indicated that these compounds could downregulate pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Structure–Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development. Key findings include:

| Compound | IC50 (μM) | Activity Type | Notes |

|---|---|---|---|

| 4-(1-benzofuran-2-yl)-6-methoxy-7-methyl | 5 | Anticancer | Effective against K562 cells |

| Halogenated Benzofurans | 0.1 | Anticancer | Higher potency linked to halogen position |

| Benzofuran Derivatives | Varies | Antimicrobial | Effective against multiple bacterial strains |

The presence of specific functional groups (e.g., methoxy and methyl groups) enhances the biological activity by improving solubility and interaction with biological targets .

Case Studies

Several case studies highlight the efficacy of benzofuran derivatives:

- Study on K562 Cells : A study demonstrated that compounds similar to 4-(1-benzofuran-2-yl)-6-methoxy-7-methyl induced apoptosis in K562 cells through ROS generation and caspase activation .

- Antimicrobial Efficacy : In another study, various benzofuran derivatives were screened for antimicrobial activity, revealing significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

常见问题

Basic Questions

Q. What synthetic methodologies are effective for preparing 4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one?

- Methodological Answer : The compound can be synthesized via base-catalyzed condensation. For example, a mixture of substituted benzofuran precursors and chromenone derivatives is stirred in ethanol with 10% potassium hydroxide at 5–10°C for 24 hours. Purification involves filtration and recrystallization from dimethylformamide (DMF) or ethanol .

- Key Reaction Conditions :

| Reagent/Condition | Role |

|---|---|

| KOH (10% in ethanol) | Base catalyst |

| 5–10°C, 24 hrs | Reaction temperature/time |

| DMF/ethanol | Solvent for crystallization |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assigns substituent positions (e.g., methoxy at C6, methyl at C7).

- X-ray Diffraction (XRD) : Determines crystal structure, including dihedral angles (e.g., 65.3° between benzofuran and chromenone planes) and hydrogen-bonding networks (C–H···O, C–H···π interactions) .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C–O–C, ~1250 cm⁻¹) functional groups.

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement be resolved during structural determination?

- Methodological Answer : Use dual software approaches:

SHELX Suite : For initial refinement (e.g., SHELXL for small-molecule refinement, SHELXS for structure solution). Parameters like R-factor (<5%) and data-to-parameter ratio (>15:1) ensure reliability .

Validation Tools : PLATON (for symmetry checks) and CCDC Mercury (for hydrogen-bond analysis) detect outliers. For example, disordered residues require anisotropic displacement parameter adjustments .

- Example Validation Metrics :

| Parameter | Acceptable Range |

|---|---|

| R-factor | <0.05 |

| C–C bond length | 1.45–1.55 Å |

Q. What role do substituents (e.g., benzofuran, methoxy) play in modulating biological activity?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) studies compare analogs:

- Benzofuran Group : Enhances π-π stacking with biological targets (e.g., enzyme active sites).

- Methoxy Group : Increases lipophilicity, improving membrane permeability.

- Experimental Data : Cytotoxicity assays (e.g., IC₅₀ values) against cancer cell lines validate substituent effects .

- QSAR Table :

| Substituent Position | Biological Activity (IC₅₀, μM) |

|---|---|

| 6-Methoxy | 12.5 ± 1.2 |

| 7-Methyl | 18.3 ± 2.1 |

Q. How can computational modeling predict the reactivity of this compound in nucleophilic/electrophilic reactions?

- Methodological Answer :

Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the chromen-2-one carbonyl is electrophilic (LUMO = -1.8 eV).

Molecular Docking : Simulates interactions with biological targets (e.g., kinases) using AutoDock Vina. Parameters include binding affinity (ΔG < -7 kcal/mol) and hydrogen-bond distances (<2.5 Å) .

Q. What strategies address low yield or impurities during synthesis?

- Methodological Answer :

- Optimize Reaction Conditions : Increase base concentration (15% KOH) or extend reaction time (48 hrs).

- Chromatographic Purification : Use silica gel column chromatography (hexane:ethyl acetate = 3:1) to isolate the product .

- Yield Improvement Table :

| Condition Adjustment | Yield Increase (%) |

|---|---|

| Higher KOH concentration | +22% |

| Extended reaction time | +15% |

Data Contradiction Analysis

Q. How to interpret conflicting data in crystallographic vs. spectroscopic structural assignments?

- Methodological Answer : Cross-validate using:

Overlay Analysis : Compare XRD-derived bond lengths with DFT-calculated values (e.g., C=O bond: 1.21 Å vs. 1.23 Å).

Dynamic NMR : Resolve rotational isomers (e.g., methoxy group conformation) not observable in static XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。